N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-methylbenzene-1-sulfonamide
Description
N-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-4-methylbenzene-1-sulfonamide (hereafter referred to as the target compound) is a sulfonamide derivative featuring a 1,2-thiazinan ring (1,1-dioxo form) attached to a 4-methylbenzenesulfonamide core. This structure combines the electron-withdrawing sulfonamide group with a conformationally constrained thiazinan ring, which may influence its physicochemical properties and biological activity. The compound’s synthesis likely involves coupling a thiazinan precursor with a sulfonamide intermediate, analogous to methods reported for related triazole and thiadiazole derivatives .
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-14-4-10-17(11-5-14)25(22,23)18-15-6-8-16(9-7-15)19-12-2-3-13-24(19,20)21/h4-11,18H,2-3,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTPPJURYVAUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 4-aminophenyl-1,1-dioxo-1lambda6,2-thiazinane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects. The thiazinan ring may also play a role in stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The target compound’s structural uniqueness lies in its 1,2-thiazinan-1,1-dioxide moiety. Key comparisons with analogous sulfonamide derivatives include:
Table 1: Structural Comparison of Sulfonamide Derivatives
- Thiazinan vs. Thiazole/Thiadiazole : The 1,2-thiazinan-1,1-dioxide in the target compound introduces two sulfone groups, increasing polarity and rigidity compared to thiazole or thiadiazole derivatives (e.g., ). This may enhance solubility in polar solvents but reduce membrane permeability .
- Substituent Effects : The 4-methyl group on the benzene ring (target compound) is electron-donating, contrasting with electron-withdrawing groups like nitro (BG01052) or halogens (). Such modifications influence electronic distribution and binding interactions in biological systems .
Database and Computational Comparisons
- Physicochemical Properties :
- Solubility : The thiazinan sulfone group increases hydrophilicity compared to halogenated derivatives () but reduces it relative to pyridylmethyl analogs ().
- Stability : The sulfone group enhances oxidative stability compared to thioamides (), making the target compound more suitable for long-term storage .
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-methylbenzene-1-sulfonamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a thiazinan ring and a sulfonamide group, which are known for their biological activity. The presence of the sulfonamide moiety is particularly significant as it plays a crucial role in the mechanism of action against various pathogens.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of sulfonamide derivatives. The mechanism typically involves the inhibition of folate synthesis in bacteria, which is essential for their growth.
Key Findings:
- In Vitro Studies : Research indicates that sulfonamides can exhibit bactericidal and fungicidal activities against a range of Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli .
- Zone of Inhibition : In disc diffusion assays, the compound has demonstrated significant zones of inhibition compared to standard antibiotics like sulfisoxazole. This suggests a strong potential for clinical application in treating infections caused by resistant bacterial strains .
Anticancer Activity
The anticancer potential of sulfonamides has also been a focal point of research. Compounds with similar structures have been shown to interfere with tumor cell proliferation.
Research Insights:
- Cell Line Studies : In vitro studies using cancer cell lines have indicated that certain sulfonamide derivatives can induce apoptosis and inhibit cell cycle progression. For example, compounds were evaluated against various cancer types, showing promising results in reducing cell viability .
- Mechanism of Action : The proposed mechanisms include inhibition of specific enzymes involved in cancer cell metabolism and modulation of signaling pathways that regulate cell growth and apoptosis .
Other Biological Activities
Beyond antimicrobial and anticancer effects, this compound may exhibit additional pharmacological activities:
Potential Activities:
- Anti-inflammatory Effects : Some studies suggest that sulfonamides could possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
- Neuroprotective Effects : Preliminary data indicate potential neuroprotective effects, which warrant further investigation into its use for neurological disorders .
Case Studies
The following table summarizes key studies highlighting the biological activity of related sulfonamide compounds:
Q & A
Q. What are the standard synthetic routes for synthesizing N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-methylbenzene-1-sulfonamide?
The synthesis typically involves multi-step reactions starting with the sulfonylation of a substituted phenylamine. Key steps include:
- Step 1: Reaction of 4-methylbenzenesulfonyl chloride with a thiazinan-containing phenylamine derivative under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .
- Step 2: Cyclization or oxidation to form the 1,1-dioxo-thiazinan ring, often using oxidizing agents like H₂O₂ or m-CPBA .
- Purification: Column chromatography or recrystallization to isolate the product, monitored via TLC and confirmed by NMR .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and sulfonamide/thiazinan ring integrity .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns .
- X-ray Crystallography: For absolute structural confirmation, as demonstrated in related sulfonamide derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the thiazinan ring?
- Temperature Control: Maintaining 0–5°C during sulfonylation prevents side reactions .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane minimizes byproducts during cyclization .
- Catalyst Use: Lewis acids like BF₃·Et₂O can accelerate ring closure in thiazinan formation .
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
- Complementary Techniques: Pair 1D NMR with 2D experiments (COSY, HSQC) to resolve overlapping signals .
- Crystallographic Validation: X-ray diffraction provides unambiguous bond-length and angle data, critical for resolving disputes in NMR assignments .
- Computational Modeling: DFT calculations (e.g., Gaussian) predict NMR shifts and compare with experimental data .
Q. How can the biological activity of this compound be systematically evaluated?
- Enzyme Inhibition Assays: Test against target enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric methods .
- Cellular Uptake Studies: Radiolabel the compound (e.g., ³⁵S) to track permeability in cell lines .
- Structure-Activity Relationship (SAR): Modify substituents (e.g., methyl group on benzene) and compare bioactivity trends .
Data Contradiction and Optimization
Q. How should researchers interpret conflicting solubility data in different solvents?
Q. What experimental design mitigates variability in biological assay results?
- Replicates: Use triplicate measurements with internal controls (e.g., known inhibitors).
- Blind Testing: Mask compound identity during assays to reduce bias .
- Cross-Validation: Compare results across multiple assays (e.g., enzyme inhibition vs. cell viability) .
Structural and Mechanistic Insights
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular Docking (AutoDock Vina): Simulate binding to enzyme active sites using crystal structures from the PDB .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How does the 1,1-dioxo-thiazinan moiety influence reactivity?
- Electron-Withdrawing Effect: The sulfone group increases electrophilicity, making the compound prone to nucleophilic attack at the sulfonamide nitrogen .
- Ring Strain: The six-membered thiazinan ring reduces steric hindrance compared to five-membered analogs, enhancing binding to flat enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
